1,3-Dibromo-5-chlorobenzene (CAS 14862-52-3) is an asymmetric tri-halogenated aromatic building block utilized in advanced organic synthesis and materials science. Unlike symmetrical halobenzenes, this compound features a distinct reactivity gradient between its carbon-bromine and carbon-chlorine bonds, making it a highly specific precursor for sequential cross-coupling and lithiation reactions. In industrial and academic procurement, it is primarily selected to avoid statistical product mixtures during the synthesis of complex active pharmaceutical ingredients (APIs) and organic light-emitting diode (OLED) intermediates [1]. Additionally, its asymmetric halogen distribution generates a significant molecular dipole moment, establishing it as a highly effective volatile solid additive (VSA) for regulating thin-film morphology in organic photovoltaics [2].
Substituting 1,3-dibromo-5-chlorobenzene with symmetrical analogs, such as 1,3,5-tribromobenzene, fundamentally disrupts both synthetic efficiency and material performance. In synthetic workflows, symmetrical trihalobenzenes possess chemically equivalent reaction sites, which inevitably lead to statistical mixtures of mono-, di-, and tri-substituted products during functionalization, requiring resource-intensive chromatographic separations[1]. In materials science applications, particularly organic photovoltaics, symmetrical additives lack the necessary dipole moment to effectively regulate vertical phase separation. The absence of the asymmetric chloro-substituent reduces the dipole-induced molecular ordering of acceptor molecules, leading to inferior exciton dissociation and diminished power conversion efficiencies in bulk heterojunction solar cells [2].
The asymmetric halogenation of 1,3-dibromo-5-chlorobenzene provides a distinct thermodynamic advantage during functionalization. The C-Br bonds undergo metal-halogen exchange and palladium-catalyzed cross-coupling at significantly faster rates than the C-Cl bond. This reactivity gradient allows for precise, sequential functionalization of the aromatic ring. In contrast, utilizing the symmetrical comparator 1,3,5-tribromobenzene results in statistical mixtures of substituted products unless strictly stoichiometric conditions and complex purifications are employed [1].
| Evidence Dimension | Regioselectivity in mono-functionalization |
| Target Compound Data | High selectivity for C-Br over C-Cl bond |
| Comparator Or Baseline | 1,3,5-tribromobenzene (Yields statistical mixtures) |
| Quantified Difference | Elimination of statistical product distributions |
| Conditions | Lithiation or Pd-catalyzed cross-coupling |
Eliminates the need for difficult chromatographic separations of statistical mixtures, fundamentally improving step economy and yield in complex API and OLED intermediate synthesis.
When deployed as a volatile solid additive (VSA) in PM6:Y6 organic solar cells, 1,3-dibromo-5-chlorobenzene leverages its asymmetric structure to induce a strong dipole effect. It increases the dipole moment of the Y6/additive system from a baseline of 1.01 D to 1.93 D. This enhanced dipole interaction promotes tighter molecular packing and optimal vertical phase distribution, boosting the power conversion efficiency (PCE) to 18.5%, compared to the 15.3% baseline of untreated PM6:Y6 devices [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Dipole Moment |
| Target Compound Data | 18.5% PCE; 1.93 D dipole moment (Y6/additive system) |
| Comparator Or Baseline | Baseline PM6:Y6 without additive (15.3% PCE; 1.01 D dipole moment) |
| Quantified Difference | +3.2% absolute PCE increase; +0.92 D dipole moment increase |
| Conditions | PM6:Y6 bulk heterojunction organic solar cells |
Provides a highly effective, scalable process-aid for maximizing the efficiency of state-of-the-art organic photovoltaics without leaving residual solvent traps.
In the synthesis of complex A-D-A diketopyrrolopyrrole (DPP)-based pi-conjugated molecules, 1,3-dibromo-5-chlorobenzene serves as an efficient electron-deficient core. Under palladium-catalyzed direct C-H arylation, it yields 53% of the target macromolecule in a single step. This outperforms closely related analogs like 1,3-dibromo-5-methoxybenzene (49% yield), as the chloro substituent provides an optimal balance of electronic activation without the steric hindrance or excessive deactivation seen in other derivatives [1].
| Evidence Dimension | One-pot direct C-H arylation yield |
| Target Compound Data | 53% yield (DPP-based molecule Ms3) |
| Comparator Or Baseline | 1,3-dibromo-5-methoxybenzene (49% yield for Ms4) |
| Quantified Difference | +4% absolute yield improvement |
| Conditions | Pd2(dba)3 catalyst, PivOH co-catalyst, toluene solvent |
Enables step-economical, one-pot synthesis of complex organic electronic materials, reducing reliance on pre-functionalized organometallic reagents.
Because 1,3-dibromo-5-chlorobenzene allows for highly regioselective lithiation and cross-coupling at the C-Br bonds while preserving the C-Cl bond, it is the preferred starting material for synthesizing multi-substituted aromatic cores. This prevents the formation of statistical mixtures associated with symmetrical trihalobenzenes, streamlining downstream purification in pharmaceutical and display material manufacturing [1].
The significant dipole moment (1.93 D when interacting with Y6) generated by the asymmetric halogen distribution makes this compound an exceptional volatile solid additive. It is specifically procured to regulate vertical phase separation and enhance molecular ordering in PM6:Y6 bulk heterojunction solar cells, driving power conversion efficiencies to 18.5% before sublimating completely during thermal annealing [2].
The balanced electronic activation provided by the 5-chloro substituent makes this compound highly suitable for direct C-H arylation reactions. It is utilized to construct A-D-A diketopyrrolopyrrole (DPP)-based pi-conjugated molecules in a single step, offering higher yields (53%) than methoxy-substituted analogs and improving the atom economy of organic semiconductor fabrication [3].
Irritant